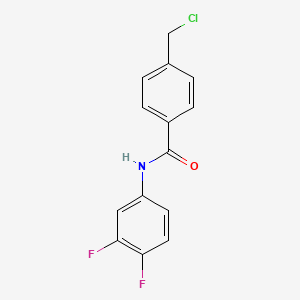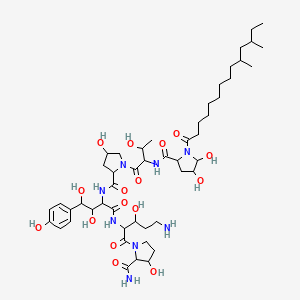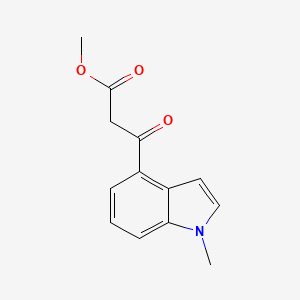
2,2-Difluoroethyl 3-fluoropropyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoroethyl 3-fluoropropyl carbonate: is an organic compound with the molecular formula C6H9F3O3 and a molecular weight of 186.13 g/mol . This compound is characterized by the presence of both difluoroethyl and fluoropropyl groups, making it a fluorinated carbonate ester. Fluorinated compounds are often of interest due to their unique chemical properties, such as increased stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoroethyl 3-fluoropropyl carbonate typically involves the reaction of 2,2-difluoroethanol with 3-fluoropropyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 2,2-Difluoroethyl 3-fluoropropyl carbonate can undergo nucleophilic substitution reactions where the carbonate group is replaced by nucleophiles such as amines , thiols , and alcohols .
Hydrolysis: The compound can be hydrolyzed in the presence of water and a base to yield 2,2-difluoroethanol and 3-fluoropropanol .
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alcohols
Bases: Triethylamine, sodium hydroxide
Solvents: Dichloromethane, tetrahydrofuran
Major Products:
- 2,2-Difluoroethanol
- 3-Fluoropropanol
Applications De Recherche Scientifique
Chemistry: 2,2-Difluoroethyl 3-fluoropropyl carbonate is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, fluorinated compounds are often used to enhance the metabolic stability and bioavailability of drugs. This compound can be used to introduce fluorinated groups into drug molecules, potentially improving their therapeutic properties .
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in the electronics and polymer industries .
Mécanisme D'action
Molecular Targets and Pathways: The primary mechanism of action involves the electrophilic 2,2-difluoroethylation of nucleophiles such as thiols, amines, and alcohols. This reaction is facilitated by the formation of a hypervalent iodine intermediate, which enhances the electrophilicity of the difluoroethyl group .
Pathways Involved:
Comparaison Avec Des Composés Similaires
- 2,2,2-Trifluoroethyl Carbonate
- 2,2-Difluoroethyl Methyl Carbonate
- 2,2-Difluoroethyl Ethyl Carbonate
Uniqueness: 2,2-Difluoroethyl 3-fluoropropyl carbonate is unique due to the presence of both difluoroethyl and fluoropropyl groups. This dual fluorination enhances its reactivity and stability compared to other similar compounds. Additionally, the specific arrangement of fluorine atoms can influence the compound’s physicochemical properties, making it particularly valuable in specialized applications .
Propriétés
Formule moléculaire |
C6H9F3O3 |
|---|---|
Poids moléculaire |
186.13 g/mol |
Nom IUPAC |
2,2-difluoroethyl 3-fluoropropyl carbonate |
InChI |
InChI=1S/C6H9F3O3/c7-2-1-3-11-6(10)12-4-5(8)9/h5H,1-4H2 |
Clé InChI |
VWYKISPBGUVOSS-UHFFFAOYSA-N |
SMILES canonique |
C(COC(=O)OCC(F)F)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


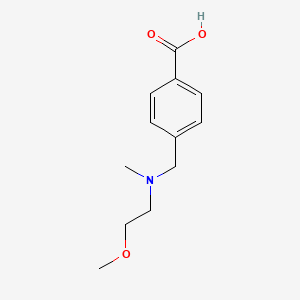



![5-Bromo-2-fluoro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B12083271.png)

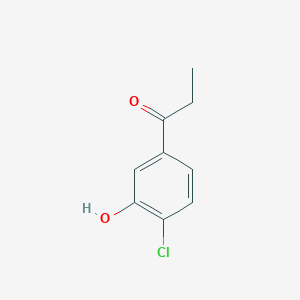
![2-[3-Amino-5-(trifluoromethyl)phenoxy]ethan-1-ol](/img/structure/B12083286.png)
